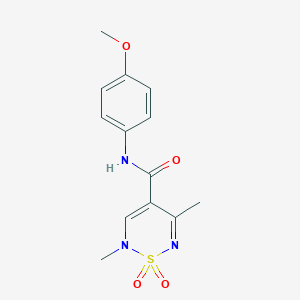
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide, also known as MTDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTDA belongs to the class of thiadiazine derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide is not fully understood. However, it has been proposed that N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide exerts its biological activity by modulating various cellular pathways. For example, N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to possess both biochemical and physiological effects. Biochemically, N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to modulate various cellular pathways, including DNA replication, cell division, and apoptosis. Physiologically, N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in lab experiments is its broad spectrum of biological activity. N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound for various research applications. However, one of the limitations of using N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide. One direction is to explore the potential therapeutic applications of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in various diseases, including infectious diseases, inflammatory diseases, and cancer. Another direction is to investigate the mechanism of action of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide and its interaction with cellular pathways. Additionally, further studies are needed to determine the safety and efficacy of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in vivo and to develop more efficient synthesis methods for N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide.
Synthesemethoden
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide can be synthesized through a multi-step reaction process. The first step involves the preparation of 4-methoxybenzoyl chloride by reacting 4-methoxybenzoic acid with thionyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid in the presence of triethylamine. The final step involves the purification of the product through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been tested against various microorganisms, including bacteria, fungi, and viruses, and has shown promising results in inhibiting their growth. N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has demonstrated anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-12(8-16(2)21(18,19)15-9)13(17)14-10-4-6-11(20-3)7-5-10/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAVETUKJLKGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

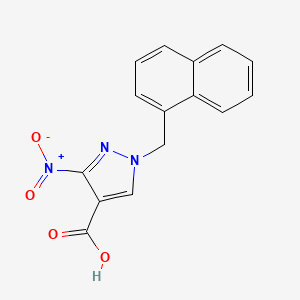
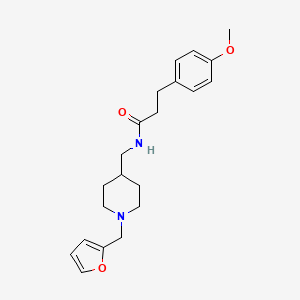

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2976718.png)
![3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2976720.png)


![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)
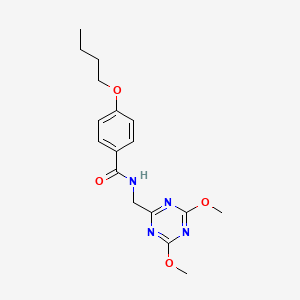
![5-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2976731.png)
![2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2976732.png)
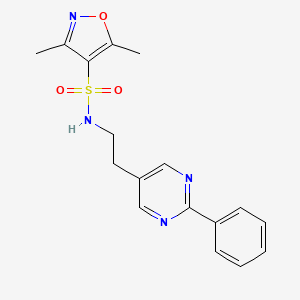
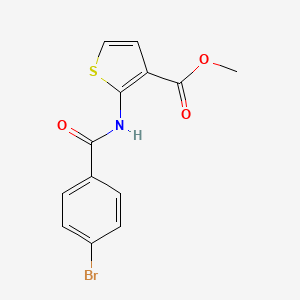
![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2976735.png)